(3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate
Description
Properties
IUPAC Name |
(3,4,5-tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H27NO9S/c37-32(23-13-5-1-6-14-23)41-21-27-28(43-33(38)24-15-7-2-8-16-24)29(44-34(39)25-17-9-3-10-18-25)30(31(42-27)36-22-46)45-35(40)26-19-11-4-12-20-26/h1-20,27-31H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITGYQZMPNVVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)N=C=S)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoylation of Glucose Derivatives
- Starting Material: Beta-D-glucopyranose or its derivatives.
- Reagents: Benzoyl chloride (C6H5COCl), pyridine or other organic bases as catalysts.
Procedure:
The glucose derivative is dissolved in pyridine, and benzoyl chloride is added dropwise under cooling to control exothermicity. The reaction selectively benzoylates the secondary hydroxyl groups at C-3, C-4, and C-5, while the primary hydroxyl at C-6 remains free or partially protected depending on conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.Isolation:
After completion, the mixture is quenched with water, extracted with organic solvents (e.g., dichloromethane), washed, dried, and concentrated to yield the tribenzoylated glucose intermediate.
Esterification of the Anomeric Hydroxyl Group
- Objective: To form the methyl benzoate at the anomeric position (C-1).
- Reagents: Benzoic acid or benzoyl chloride, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or acid catalysts.
Procedure:
The tribenzoylated glucose intermediate is reacted with benzoic acid derivatives under esterification conditions. In some protocols, direct benzoylation at C-1 occurs simultaneously during the benzoylation step if excess benzoyl chloride is used.Notes:
The esterification must be controlled to avoid over-acylation or hydrolysis. Purification is typically performed by chromatography.
Introduction of the Isothiocyanate Group at C-6
- Key Transformation: Conversion of the primary hydroxyl group at C-6 into an isothiocyanate (-N=C=S) group.
- Reagents: Thiophosgene (CSCl2), sodium azide (NaN3), or equivalents capable of converting hydroxyl groups to isothiocyanates.
Procedure:
The primary hydroxyl group is first activated, often by conversion into a good leaving group such as a tosylate or mesylate. Then, nucleophilic substitution with azide or thiocyanate sources followed by rearrangement or direct reaction with thiophosgene yields the isothiocyanate functionality.Safety Considerations:
The use of thiophosgene and sodium azide requires strict safety protocols due to their toxicity and potential explosiveness.
Representative Synthesis Example
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Tribenzoylation of glucose | Glucose + benzoyl chloride in pyridine, 0-25°C, 4-6 h | High yield, selective benzoylation at C-3,4,5 |
| 2 | Esterification at anomeric position | Tribenzoylated glucose + benzoic acid + DCC, room temp, 12 h | Moderate to high yield, formation of methyl benzoate |
| 3 | Isothiocyanate introduction | Activated C-6 hydroxyl (e.g., tosylate) + thiophosgene, inert atmosphere, 0-5°C | Moderate yield, requires careful handling |
Analytical Characterization Supporting Preparation
- Melting Point: 220-222 °C, indicating purity and stability.
- Solubility: Sparingly soluble in water; soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane.
- Spectroscopic Data:
Comparative Notes on Related Compounds
- The compound is closely related to 2,3,4,6-tetra-O-benzoyl-beta-D-glucopyranosyl isothiocyanate, differing by the substitution pattern and esterification at the anomeric position.
- Preparation methods for such carbohydrate isothiocyanates generally follow similar protection, activation, and substitution strategies.
Summary Table of Preparation Conditions
| Parameter | Typical Condition | Remarks |
|---|---|---|
| Benzoylation Reagent | Benzoyl chloride | Requires base catalyst (pyridine) |
| Temperature (Benzoylation) | 0–25 °C | Controlled to avoid overreaction |
| Esterification Agent | Benzoic acid/DCC | Coupling agents improve yield |
| Activation for Isothiocyanate | Tosylation or mesylation | Prepares good leaving group |
| Isothiocyanate Formation | Thiophosgene or equivalents | Toxic reagents, requires inert atmosphere |
| Reaction Time | Several hours per step | Monitored by TLC or HPLC |
| Purification | Chromatography | Ensures removal of side products |
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the isothiocyanate group to an amine.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used to label biomolecules for detection in various assays.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophiles such as amines and thiols, forming stable thiourea or dithiocarbamate derivatives. This reactivity can be exploited in various biochemical assays to detect or modify proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The compound’s unique substituents distinguish it from simpler benzoate esters (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Benzoate Derivatives
*Molecular weights estimated for illustrative purposes.
- Complexity and Lipophilicity : The target compound’s three benzoyloxy groups significantly increase lipophilicity compared to methyl benzoate or ethyl benzoate derivatives . This property may enhance membrane permeability but reduce aqueous solubility, limiting bioavailability without formulation aids (e.g., Tween surfactants ).
- Reactivity : The isothiocyanato group (-N=C=S) is highly reactive, enabling conjugation with thiols or amines. This contrasts with the inert ester groups in commercial benzoates (e.g., methyl 2-chlorobenzoate ) and the pharmacologically oriented substituents in ’s ethyl benzoates (e.g., pyridazinyl groups).
Biological Activity
The compound (3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate (CAS No. 132413-50-4) is a synthetic derivative characterized by its complex structure and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 637.66 g/mol. It features multiple benzoyloxy groups and an isothiocyanate functional group, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C35H27NO9S |
| Molecular Weight | 637.66 g/mol |
| Melting Point | 150-152 °C |
| LogP | 10.55 |
| Density | 1.3 g/cm³ |
Anticancer Properties
Research indicates that compounds containing isothiocyanate groups exhibit significant anticancer properties. Isothiocyanates have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of human colon cancer cells by inducing cell cycle arrest and apoptosis .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity due to the presence of the isothiocyanate moiety. Isothiocyanates are known to inhibit pro-inflammatory cytokines and mediators in various models of inflammation. A study on related compounds indicated that they significantly reduced paw edema in carrageenan-induced inflammation models, suggesting a mechanism involving the inhibition of COX enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of various isothiocyanate derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells .
Study 2: Anti-inflammatory Response
In a controlled experiment assessing the anti-inflammatory properties, researchers treated mice with carrageenan-induced paw edema using a similar isothiocyanate compound. The findings revealed a significant reduction in swelling compared to control groups, highlighting the potential for therapeutic applications in inflammatory diseases .
Q & A
Q. What are the key steps and solvent systems for synthesizing (3,4,5-Tribenzoyloxy-6-isothiocyanatooxan-2-yl)methyl benzoate?
The synthesis typically involves sequential benzoylation of hydroxyl groups on the oxane core, followed by introduction of the isothiocyanate group. Key steps include:
- Benzoylation : Controlled acylation using benzoyl chloride derivatives under anhydrous conditions to preserve stereochemistry.
- Isothiocyanate introduction : Reaction with ammonium isothiocyanate in 1,4-dioxane or dichloromethane at room temperature, followed by purification via ice/water precipitation .
- Solvent selection : Dichloromethane or acetonitrile are preferred for their ability to dissolve intermediates while minimizing side reactions .
Q. How is the stereochemistry of this compound characterized, and why is it critical for biological activity?
Stereochemical integrity is confirmed using NMR spectroscopy (e.g., -NMR coupling constants to determine axial/equatorial substituents) and X-ray crystallography . The spatial arrangement of benzoyloxy and isothiocyanate groups dictates interactions with biological targets (e.g., enzymes or receptors). For example, improper stereochemistry can reduce binding affinity by >50% in analogous compounds .
Q. What analytical techniques are essential for purity assessment and structural validation?
- IR spectroscopy : Confirms functional groups (e.g., isothiocyanate C=N stretch at ~2050 cm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] peaks).
- TLC : Monitors reaction progress using iodine visualization .
- HPLC : Quantifies purity (>97% is typical for research-grade material) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of isothiocyanate group installation?
Regioselectivity is controlled by:
- Temperature : Lower temperatures (0–25°C) favor isothiocyanate formation at the C6 position, avoiding competing thiourea byproducts.
- Base selection : Triethylamine or pyridine neutralizes HCl generated during benzoylation, preventing acid-catalyzed degradation .
- Steric effects : Bulky benzoyloxy groups at C3, C4, and C5 direct isothiocyanate substitution to the less hindered C6 site .
Q. What mechanistic insights explain contradictions in reported biological activity data (e.g., MIC values)?
Discrepancies in antimicrobial MIC data (Table 2 in ) may arise from:
- Strain variability : Differences in microbial membrane permeability (e.g., Gram-negative vs. Gram-positive).
- Solubility : Poor aqueous solubility of the compound can lead to underestimation of activity.
- Structural analogs : Minor substituent changes (e.g., methyl vs. methoxy groups) alter logP values, affecting cellular uptake. Resolution : Standardize assay conditions (e.g., DMSO concentration ≤1%) and use isogenic microbial strains for comparative studies .
Q. How can catalytic systems (e.g., Pd or Rh) be employed to modify the compound’s core structure?
Transition metals enable:
- C–Si bond activation : Rhodium catalysts cleave Si–C bonds in silacyclic precursors, enabling ring expansion or functionalization (e.g., benzosilole formation) .
- Cross-coupling : Palladium-mediated Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups at the oxane core, enhancing bioactivity . Example: Pd-catalyzed coupling of 2-silylaryl bromides with alkynes generates fused silacycles, which can be hydrolyzed to yield modified oxane derivatives .
Q. What computational or experimental methods resolve stereochemical uncertainties in derivatives?
- DFT calculations : Predict preferred conformers and transition states for benzoylation/isothiocyanate reactions.
- NOESY NMR : Identifies spatial proximity of protons (e.g., confirming axial vs. equatorial benzoyloxy groups).
- Circular dichroism (CD) : Detects chiral centers in enantiomerically enriched samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
